molecular formula C6H5FIN B1360902 2-Fluoro-3-iodo-6-methylpyridine CAS No. 884494-48-8

2-Fluoro-3-iodo-6-methylpyridine

Cat. No.: B1360902
CAS No.: 884494-48-8
M. Wt: 237.01 g/mol
InChI Key: TYHGMXVAEPEGRT-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-6-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-6-methylpyridine typically involves the introduction of fluorine and iodine atoms onto a pyridine ring. One common method is the halogenation of 2,6-dimethylpyridine, followed by selective fluorination and iodination. The reaction conditions often involve the use of reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled introduction of halogens. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-3-iodo-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated and iodinated compounds.

    Biology: The compound is used in the development of radiolabeled molecules for imaging and diagnostic purposes.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-6-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. For example, fluorine can enhance the lipophilicity and metabolic stability of the compound, while iodine can facilitate radiolabeling for imaging applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-bromopyridine
  • 2-Fluoro-4-methylpyridine
  • 2-Fluoro-3-chloropyridine

Uniqueness

2-Fluoro-3-iodo-6-methylpyridine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to undergo selective halogenation reactions. Additionally, the methyl group at the 6-position provides steric hindrance, influencing the compound’s overall reactivity and stability .

Properties

IUPAC Name

2-fluoro-3-iodo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHGMXVAEPEGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647539
Record name 2-Fluoro-3-iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-48-8
Record name 2-Fluoro-3-iodo-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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